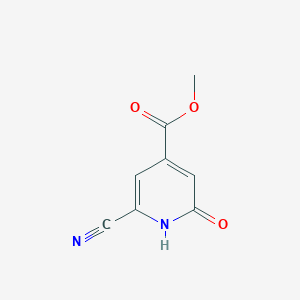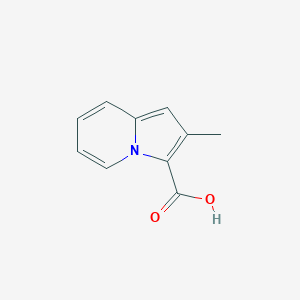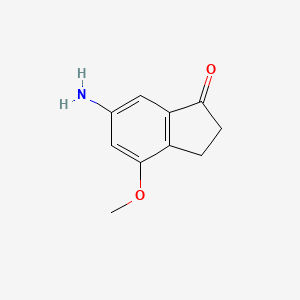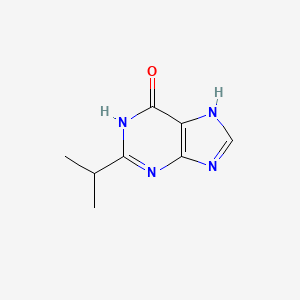
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic organic compound belonging to the dihydropyridine family It is characterized by its pyridine ring structure with a cyano group at the 6-position, an oxo group at the 2-position, and a carboxylate ester at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of methyl acylpyruvates with malononitrile and cyanoacetamide. The reaction typically occurs under mild conditions in ethanol at 40°C in the presence of triethylamine . The yields of the desired product range from 52% to 75%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, maintaining controlled reaction conditions, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for cardiovascular and anticancer therapies.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like human uridine phosphorylase-1, leading to reduced cell proliferation through cell cycle arrest and senescence . The pathways involved include modulation of RNA synthesis and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds exhibit antiproliferative activity and are studied for their potential in cancer therapy.
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds are used in the synthesis of dyes and pigments.
Uniqueness: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyano group, oxo group, and carboxylate ester makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
853029-95-5 |
|---|---|
Molekularformel |
C8H6N2O3 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
methyl 2-cyano-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)5-2-6(4-9)10-7(11)3-5/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
FJFOUVOURNLHOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)NC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(hydroxymethyl)-7H-purin-6-yl]methanol](/img/structure/B11911651.png)
![2-(Methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11911657.png)




